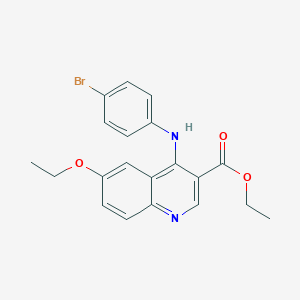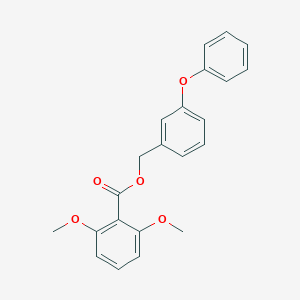
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate involves the inhibition of topoisomerase II activity. This leads to the accumulation of DNA double-strand breaks, which in turn triggers the activation of cell cycle checkpoints and apoptosis. Additionally, it has been proposed that the compound may also act as a free radical scavenger, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate has been shown to exhibit potent anticancer activity both in vitro and in vivo. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate is its potent anticancer activity against various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the compound has several limitations for lab experiments. For example, it has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, it has low stability under acidic conditions, which can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound, as well as its potential applications in other fields such as material science and biochemistry. Finally, the compound could be further optimized to improve its solubility and stability, making it more suitable for use in various lab experiments.
Méthodes De Synthèse
The synthesis of Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate involves the reaction of 4-bromoaniline, ethyl 6-ethoxyquinoline-3-carboxylate, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions for several hours, followed by the purification of the crude product through column chromatography. The yield of the product is typically around 50-60%.
Applications De Recherche Scientifique
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
Ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate |
|---|---|
Formule moléculaire |
C20H19BrN2O3 |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
ethyl 4-(4-bromoanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-25-15-9-10-18-16(11-15)19(17(12-22-18)20(24)26-4-2)23-14-7-5-13(21)6-8-14/h5-12H,3-4H2,1-2H3,(H,22,23) |
Clé InChI |
PJPTUKUNHOXFFI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)Br |
SMILES canonique |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)